N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea
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Overview
Description
N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a methoxy and methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-methylphenyl, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The resulting 4-(bromomethyl)phenyl derivative is then reacted with N-methoxy-N-methylurea under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a carboxylic acid or aldehyde.
Scientific Research Applications
N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It may be utilized in the creation of novel materials with unique properties, such as polymers or nanomaterials
Mechanism of Action
The mechanism of action of N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of the urea moiety.
4’-(Bromomethyl)biphenyl-2-carbonitrile: Features a biphenyl structure with a bromomethyl group and a carbonitrile group.
Uniqueness
N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea is unique due to its combination of a bromomethyl group with a methoxy and methylurea moiety
Properties
CAS No. |
88465-72-9 |
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Molecular Formula |
C10H13BrN2O2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-[4-(bromomethyl)phenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C10H13BrN2O2/c1-13(15-2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
CGJFTGNQTNORIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)CBr)OC |
Origin of Product |
United States |
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